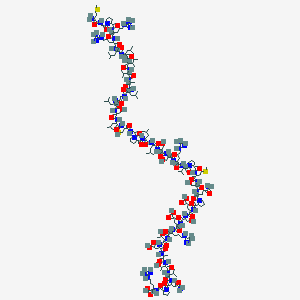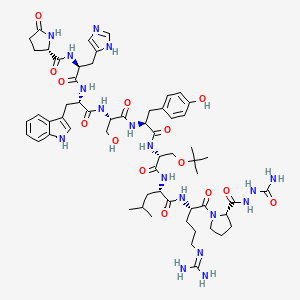
Methyl 1-(2-Carboxyphenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of glucuronides like Methyl 1-(2-Carboxyphenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate often involves the chemo-selective enzymatic removal of protecting groups from methyl acetyl derivatives of glucuronic acid. Baba and Yoshioka (2006) demonstrated this with the synthesis of 1-beta-O-acyl glucuronides of diclofenac, mefenamic acid, and (S)-naproxen, highlighting a chemo-enzymatic procedure that provides a straightforward route to these glucuronides from their methyl acetyl precursors (Baba & Yoshioka, 2006).
Molecular Structure Analysis
The molecular structure of glucuronic acid derivatives, including this compound, can be elucidated using techniques such as single-crystal X-ray diffraction. Hayes et al. (2013) explored the crystal polymorphism of a closely related glycoside donor, providing insights into the structural aspects and crystalline forms of these compounds (Hayes et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of glucuronic acid derivatives includes their ability to form ester and ether bonds, facilitating their role in conjugation reactions. The Mitsunobu reaction, for instance, has been applied to synthesize β-phenylglucuronides from methyl 2,3,4-tri-O-acetyl-d-glucopyranuronate and phenols, showcasing the versatility of glucuronic acid derivatives in synthetic chemistry (Badman, Green, & Voyle, 1990).
Physical Properties Analysis
The physical properties of glucuronic acid derivatives, such as solubility, crystallinity, and melting points, are influenced by their molecular structure and the presence of functional groups. The polymorphism study by Hayes et al. (2013) provides valuable data on the crystalline forms and physical characteristics of these compounds (Hayes et al., 2013).
Wissenschaftliche Forschungsanwendungen
Chemical Modifications and Biological Activities
Chemical alterations in the structure of D-glucans through derivatization, such as acetylation, significantly impact their solubility and biological activities. These modifications can enhance biological effects like anticoagulation, antioxidation, and antitumoral activities. Methyl 1-(2-Carboxyphenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate, as a derivatized compound, may share similar enhancement in biological activities through chemical modification, contributing to its potential in biotechnological and pharmaceutical applications. The interest in the derivatization of polysaccharides, including acetylation, highlights the relevance of studying compounds like this compound for their amplified biological effects and potential applications in treating human disease conditions and clinical complications (Francini Yumi Kagimura et al., 2015).
Metabolic Pathways and Drug Conjugation
The metabolic pathways involved in the glucuronidation process, which is a critical phase II drug metabolism reaction, highlight the significance of compounds like this compound in the study of drug metabolism and conjugation. Glucuronidation facilitates the excretion of drugs and potentially toxic compounds, making the understanding of this pathway essential for developing safer and more effective therapeutic agents. The review of glucuronidation's developmental aspects emphasizes the importance of research into how specific chemical groups, such as those present in this compound, influence drug metabolism and conjugation processes, potentially leading to novel drug formulations or detoxification strategies (G. Dutton, 1978).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(2R,3R,4R,5R)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O12/c1-9(21)28-14-15(29-10(2)22)17(30-11(3)23)20(32-16(14)19(26)27-4)31-13-8-6-5-7-12(13)18(24)25/h5-8,14-17,20H,1-4H3,(H,24,25)/t14-,15-,16?,17-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMYHWWBEZVDAQ-KQXCKHACSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2C(=O)O)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]([C@H](OC([C@@H]1OC(=O)C)C(=O)OC)OC2=CC=CC=C2C(=O)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

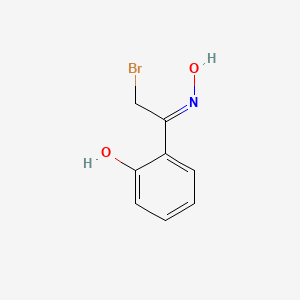
![[(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate](/img/structure/B1140055.png)
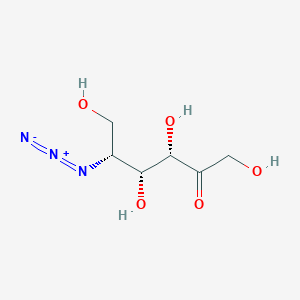
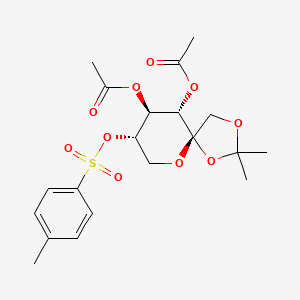
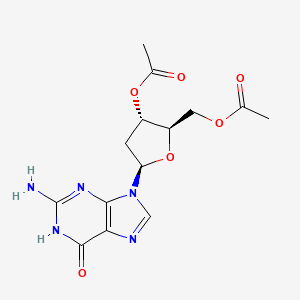
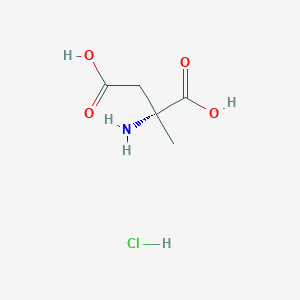
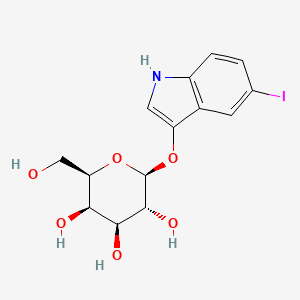
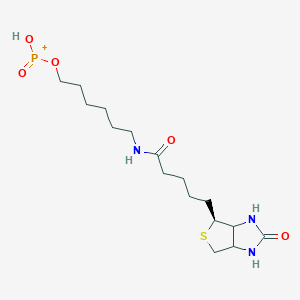
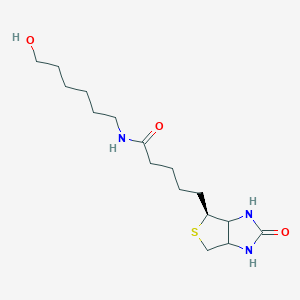
![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1140071.png)

